molecular formula C14H14BrNO3 B2731210 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795472-66-0

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2731210
CAS No.: 1795472-66-0
M. Wt: 324.174
InChI Key: DTAVOWGRJJWHRQ-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a synthetic benzamide derivative designed for research applications. This compound features a benzamide core structure substituted with a bromo group at the 3-position and a complex amine side chain incorporating a furan ring and a methoxyethyl linkage . While the specific biological profile of this exact molecule is under investigation, its structural design shares characteristics with other benzamide compounds that are known to possess significant biological activity. Notably, various substituted benzamides have been identified as inhibitors of enzymes like histone deacetylase (HDAC), which is a prominent target in oncology and epigenetics research . The presence of the bromine atom offers a potential site for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a valuable bifunctional intermediate for medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents . The furan heterocycle is a common pharmacophore found in molecules with a range of biological activities, further enhancing the research utility of this compound. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAVOWGRJJWHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of appropriate precursors, often involving the use of furan-2-carboxaldehyde.

    Methoxyethyl Group Addition: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using methoxyethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2-(furan-2-yl)-2-methoxyethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as nucleophilic substitutions and cyclizations.

Biology

  • Bioactive Compound : Preliminary studies suggest that this compound may exhibit significant biological activities, including:
    • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
    • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Medicine

  • Therapeutic Potential : The compound is under investigation for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Its unique structure allows for interactions with biological targets such as enzymes and receptors.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that treatment with the compound resulted in significant apoptosis induction in HepG2 liver cancer cells, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a potential mechanism for its anticancer properties.
  • Inflammation Modulation : Another study explored the compound's ability to modulate inflammatory pathways, showing promise in reducing markers of inflammation in vitro. This could lead to applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and furan ring may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide with similar benzamide derivatives:

Compound Name Substituents (R-group) Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds Biological Activity/Use Reference
This compound R = 2-(furan-2-yl)-2-methoxyethyl ~308.2 (estimated) 1 5 6 Potential kinase inhibitor (inferred)
ZINC33268577 R = 4-methyl-3-(pyrimidinylmethoxy) ~470.3 1 5 5 VEGFR-2 inhibitor (Shape Tanimoto: 0.803)
2-(Morpholino)-3-bromo-N-(quinolin-8-yl)benzamide (3l) R = quinolin-8-yl + morpholino ~437.3 2 6 7 Electrooxidative amination substrate
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide R = furan-2-ylmethyl + 3-methyl ~294.1 1 4 4 Pharmaceutical intermediate
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide R = 2-hydroxy-1,1-dimethylethyl ~207.3 2 3 3 Metal-catalyzed C–H functionalization

Key Observations :

  • H-Bond Capacity: The target compound has one H-bond donor (amide NH) and five acceptors (amide O, furan O, methoxy O), comparable to ZINC33268577 but fewer than quinoline-containing analogues like 3l .
  • Rotatable Bonds : The methoxyethyl-furan side chain introduces six rotatable bonds, enhancing conformational flexibility compared to rigid analogues like 4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide .

Biological Activity

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, highlighting its mechanisms of action, and presenting data on its efficacy.

Chemical Structure and Properties

The compound this compound features a bromine atom, a furan ring, and a methoxyethyl group attached to a benzamide core. This unique structure is believed to contribute to its diverse biological activities.

Target Interactions
Research indicates that compounds with similar structures often interact with various molecular targets, including enzymes and receptors. The furan ring may facilitate binding to specific protein targets, influencing biochemical pathways involved in cell proliferation and apoptosis.

Biochemical Pathways
Studies suggest that this compound may affect multiple signaling pathways associated with cancer progression and microbial resistance. For instance, it has been shown to inhibit certain kinases involved in tumor growth, similar to other known anticancer agents .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it exhibited IC50 values comparable to established chemotherapeutics in assays involving breast and lung cancer cells .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific kinases related to cell cycle regulation and apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Broad-Spectrum Efficacy : Preliminary results indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at low micromolar concentrations. The study utilized a panel of breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC50 value of approximately 5 µM for MCF-7 cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had minimum inhibitory concentrations (MIC) of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, suggesting moderate antibacterial activity .

Data Summary

Biological Activity IC50/MIC Values Cell Lines/Organisms Tested
Anticancer~5 µMMCF-7 (breast), A549 (lung)
Antimicrobial16 µg/mL (S. aureus)Staphylococcus aureus
32 µg/mL (E. coli)Escherichia coli

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide?

  • Methodology : Synthesis typically involves coupling a brominated benzoic acid derivative with a furan-containing amine. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in dichloromethane (DCM) at 0–25°C for 12–24 hours .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures >95% purity .
    • Critical parameters : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • 1H/13C NMR :

  • Aromatic protons (6.8–8.0 ppm) confirm the benzamide core.
  • Furan protons (7.4–7.6 ppm for β-H; 6.3–6.5 ppm for α-H) and methoxy singlet (~3.3 ppm) validate substituents .
    • FT-IR : Amide C=O stretch (~1650 cm⁻¹), furan C-O-C (~1250 cm⁻¹), and Br-C stretch (~550 cm⁻¹) .
    • Mass spectrometry : ESI-MS expected m/z ~350 [M+H]⁺, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What is the reactivity of the bromine atom in nucleophilic aromatic substitution (NAS) reactions, and how does the furan substituent influence this process?

  • Mechanistic insight : The electron-withdrawing benzamide group activates the bromine for NAS. However, the electron-rich furan ring at the 2-position may sterically hinder substitution or alter regioselectivity .
  • Experimental design :

  • React with NaN₃ in DMSO at 80°C to replace Br with N₃. Monitor via IR (azide peak ~2100 cm⁻¹) .
  • Compare reaction rates with analogs lacking the furan group to isolate steric/electronic effects .
    • Data contradictions : Conflicting reports on Br reactivity in similar benzamides suggest solvent polarity (e.g., DMSO vs. THF) significantly impacts outcomes .

Q. How can computational methods (DFT, molecular docking) predict biological activity or binding modes of this compound?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The bromine and furan moieties likely dominate reactivity .
  • Docking simulations :

  • Target enzymes (e.g., kinases, cytochrome P450) using AutoDock Vina.
  • The furan oxygen may form hydrogen bonds with catalytic residues, while the benzamide core fits hydrophobic pockets .
    • Validation : Cross-reference docking scores with in vitro enzyme inhibition assays (IC50 values) .

Q. What strategies resolve discrepancies in reported melting points or solubility data for this compound?

  • Melting point : Literature values vary (e.g., 120–125°C vs. 130–135°C) due to polymorphic forms. Use DSC to identify stable crystalline phases .
  • Solubility : Conflicting DMSO vs. aqueous solubility data necessitate standardized protocols (e.g., shake-flask method at 25°C) .

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